molecular formula C12H10BrN B174170 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline CAS No. 18528-77-3

9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline

Cat. No.: B174170
CAS No.: 18528-77-3
M. Wt: 248.12 g/mol
InChI Key: QJFJFYNEDMHKMC-UHFFFAOYSA-N
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Description

9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline (CAS 18528-77-3) is a brominated heterocyclic compound with the molecular formula C12H10BrN and a molecular weight of 248.12 g/mol . This chemical serves as a versatile synthetic intermediate and key scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. Its core structure is based on a quinoline system fused with a cyclopentane ring, and the bromine atom at the 9-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the construction of more complex molecular architectures . Research into derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline has demonstrated significant biological activities. Notably, this chemical class has been explored as a tacrine analog for neuroscience research, showing potent activity as acetylcholinesterase (AChE) inhibitors, which is a relevant target for investigating therapeutic approaches for Alzheimer's disease . One study reported a derivative with an IC50 value of 3.65 nM against AChE, indicating high potency . Furthermore, the quinoline scaffold is a privileged structure in oncology research, with numerous derivatives exhibiting anticancer properties through mechanisms such as topoisomerase inhibition and DNA intercalation . The compound should be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

9-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFJFYNEDMHKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480088
Record name 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18528-77-3
Record name 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline typically involves the bromination of 2,3-dihydro-1H-cyclopenta[b]quinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,3-dihydro-1H-cyclopenta[b]quinoline.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of 2,3-dihydro-1H-cyclopenta[b]quinoline.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its biological activity, particularly as a candidate for drug development. The following are notable pharmacological applications:

  • Antimicrobial Activity : Preliminary studies indicate that 9-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline exhibits antimicrobial properties, making it a potential agent against various pathogens.
  • Antitumor Properties : Research suggests that this compound may possess antitumor activity. Its unique structure allows it to interact with biological targets, which is crucial for developing cancer therapies .
  • Cholinesterase Inhibition : Studies have demonstrated that derivatives of cyclopenta[b]quinoline can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's. Compounds derived from this structure showed comparable or superior activity to tacrine, a known AChE inhibitor .

Case Studies and Research Findings

Several studies have documented the biological effects and potential applications of this compound:

  • Inhibition of Cholinesterases : In one study, various derivatives were synthesized and tested for their ability to inhibit AChE. Some compounds showed higher selectivity towards AChE compared to BChE, indicating their potential for treating Alzheimer's disease .
  • Cytotoxic Activity : Another study evaluated the cytotoxic effects of synthesized derivatives on cancer cell lines (HeLa, LS180, MCF-7). Although most compounds exhibited low cytotoxicity, one derivative demonstrated significant activity against certain cell lines, suggesting a scaffold for further drug design .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds compared to this compound:

Compound NameStructural FeaturesBiological Activity
6-BromoquinolineQuinoline structure with bromine at position 6Antimicrobial properties
5-BromoindoleIndole structure with bromine at position 5Anti-cancer effects
7-Chloro-2,3-dihydroquinolineSimilar bicyclic structure but with chlorine insteadVaries in reactivity and biological activity

This comparison highlights the unique aspects of this compound due to its specific bicyclic framework and the presence of both bromine and other functional groups that may enhance its reactivity and biological efficacy .

Mechanism of Action

The mechanism of action of 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline involves its interaction with specific molecular targets and pathways. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The fused ring structure allows for interactions with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Compound Name Substituent Position Molecular Weight Key Properties Reference
9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline Bromo at C9 ~280.16 (calc.) High AChE inhibition (IC₅₀ = 3.65 nM); used in AD drug development
8-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline Chloro at C8 219.69 Synthesized via cyclization of anthranilic acid and cyclopentanone in POCl₃; precursor for aminoalkyl derivatives
7-Chloro-9-phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline Chloro at C7, phenyl at C9 279.76 Lipophilic (logP ~3.5); explored as an intercalating agent in cancer research
10-Bromo-4,8-dimethoxy-...quinoline (Compound 2) Bromo at C10 364.1275 (M – OCH₃)+ Oily compound with hexahydrofuropyranoquinoline structure; studied for natural product chemistry

Key Observations :

  • Bromine at C9 (target compound) enhances AChE inhibition compared to chlorine at C7 or C8, likely due to increased electron-withdrawing effects and steric interactions with enzyme active sites .
  • Phenyl substituents at C9 (e.g., 7-chloro-9-phenyl derivative) improve lipophilicity but reduce selectivity for AChE .

Functional Group Variations

Compound Name Functional Group Biological Activity Reference
6-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid Carboxylic acid at C9 Potential protease inhibitor; molecular weight 306.16 (sc-351301)
9-(3-Bromophenyl)-2,3-dihydro-1H-cyclopenta[b]quinoline-1,8-dione Bromophenyl at C9, dione Cytotoxic agent (IC₅₀ <10 µM in cancer cells); IR: 3421 cm⁻¹ (NH stretch)
5,6-Dichloronicotinic acid-cyclopentaquinoline hybrids Nicotinic acid linker Multifunctional AD agents: AChE IC₅₀ = 0.052 mM; anti-amyloid-β aggregation (92.8%)

Key Observations :

  • Carboxylic acid derivatives (e.g., C9-carboxylic acid) show reduced AChE inhibition but improved solubility, highlighting a trade-off between activity and pharmacokinetics .
  • Hybrids with dichloronicotinic acid exhibit dual AChE and amyloid-β inhibition, making them promising multi-target AD therapies .

Enzyme Inhibition Profiles

Compound Class AChE IC₅₀ BChE IC₅₀ Selectivity (AChE/BChE) Key Feature Reference
This compound derivatives 3.65 nM (6h) >1000 nM >274 Highest AChE selectivity
Tacrine (reference) 100 nM 50 nM 2 Non-selective
1,2,3,4-Tetrahydroacridines 10–100 nM 10–500 nM 1–50 Moderate selectivity
Dichloronicotinic acid hybrids (3b) 0.052 mM 0.071 mM 1.37 Dual AChE and amyloid-β inhibition

Key Observations :

  • The 9-bromo derivative (compound 6h) demonstrates 27-fold higher AChE selectivity than tacrine, attributed to optimal fit within the enzyme’s catalytic active site (CAS) .
  • Dichloronicotinic acid hybrids balance AChE inhibition with anti-aggregation effects, addressing multiple AD pathways .

Physicochemical Properties

Lipophilicity (logP)

Compound Class Experimental logP (TLC) Calculated MlogP Stationary Phase Reference
2,3-Dihydro-1H-cyclopenta[b]quinoline derivatives 2.8–3.5 3.1–3.7 RP-8, RP-2
1,2,3,4-Tetrahydroacridines 2.9–3.4 3.0–3.6 RP-18
9-Bromo derivative ~3.3 (estimated) 3.5

Key Observations :

  • Lipophilicity ranges are similar across cyclopentaquinolines and tetrahydroacridines, but bromine substituents slightly increase logP compared to chlorine .
  • Hydrazino or fluoro substituents reduce logP by 0.5–1.0 units, improving aqueous solubility .

Biological Activity

9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. The presence of the bromine atom enhances its reactivity and allows for diverse applications in drug development and synthetic chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H10BrNC_{12}H_{10}BrN. Its structure features a fused ring system that contributes to its biological activity. The bromine atom is crucial as it can participate in halogen bonding, influencing the compound's binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit acetylcholinesterase (AChE), which is vital for neurotransmitter regulation. This inhibition is significant for conditions such as Alzheimer's disease, where AChE inhibitors are used therapeutically .

Summary of Mechanisms:

  • Acetylcholinesterase Inhibition : Compounds similar to this compound have demonstrated potent inhibitory effects on AChE, with some derivatives showing IC50 values in the nanomolar range .
  • Halogen Bonding : The bromine atom enhances the compound's ability to form stable interactions with target proteins, potentially increasing selectivity and efficacy.

Biological Activity

Recent studies have evaluated the biological activity of this compound across various assays:

Antimicrobial Activity

Research indicates that derivatives of cyclopenta[b]quinoline exhibit antimicrobial properties. The compound has shown effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

In vitro studies have demonstrated that this compound derivatives possess anticancer activity. They inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest .

Comparative Analysis with Similar Compounds

A comparison with other quinoline derivatives highlights the unique properties of this compound:

CompoundAChE Inhibition (IC50)Antimicrobial ActivityAnticancer Activity
This compoundNanomolar rangeModerateSignificant
9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinolineMicromolar rangeLowModerate
2,3-Dihydro-1H-cyclopenta[b]quinolineNot applicableLowLow

Case Studies

  • Inhibition of Acetylcholinesterase : A study synthesized several derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline and evaluated their AChE inhibitory effects using Ellman's method. Among these compounds, one derivative exhibited an IC50 value of 3.65 nM, demonstrating significant potency compared to tacrine .
  • Anticancer Evaluation : In a study assessing the cytotoxic effects on cancer cell lines (MCF-7 and A549), certain derivatives showed a reduction in cell viability by over 70% at concentrations as low as 10 µM. This suggests that modifications to the cyclopenta[b]quinoline scaffold can enhance anticancer properties .

Q & A

Q. What are the established synthetic routes for 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of anthranilic acid derivatives with cyclopentanone in phosphorus oxychloride (POCl₃), followed by bromination. For example, cyclopentanone reacts with anthranilic acid in POCl₃ under reflux to form the cyclopenta[b]quinoline core, which is subsequently brominated at the 9-position using bromine or N-bromosuccinimide (NBS) . Yield optimization requires precise control of stoichiometry, temperature, and reaction time. Suboptimal bromination conditions (e.g., excess bromine) may lead to di-brominated byproducts.

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the bicyclic structure and bromine substitution. For example, the 9-bromo substituent deshields adjacent protons, producing distinct splitting patterns (e.g., singlet for H-9 in derivatives) .
  • ESI-MS : High-resolution mass spectrometry verifies molecular mass and isotopic patterns (e.g., [M + H]⁺ peaks at m/z 262.0/264.0 for Br⁷⁹/Br⁸¹) .
  • TLC : Used to monitor reaction progress and lipophilicity. Rf values correlate with substituent effects on polarity .

Q. How is the acetylcholinesterase (AChE) inhibitory activity of 9-Bromo derivatives assessed experimentally?

The Ellman spectrophotometric method is standard. AChE activity is measured by monitoring the hydrolysis of acetylthiocholine to thiocholine, which reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow anion detectable at 412 nm. IC₅₀ values are calculated using dose-response curves, with tacrine as a positive control .

Advanced Research Questions

Q. How does regioselectivity in photocyclization reactions impact the synthesis of substituted cyclopenta[b]quinolines?

Photocyclization of meta-substituted precursors (e.g., aryl enamines) is highly regioselective. Alkyl substituents on the aromatic ring direct cyclization to form 5-substituted derivatives, while electron-withdrawing groups (e.g., Br) favor 9-substitution. Computational modeling (DFT) can predict regioselectivity by analyzing transition-state energies .

Q. What structural modifications enhance the drug-likeness of this compound derivatives?

  • Lipophilicity Optimization : TLC-derived RM values and Swiss ADME predictions guide substituent selection. For example, adding methyl groups to the cyclopentane ring increases logP, improving blood-brain barrier penetration .
  • Bioisosteric Replacement : Replacing bromine with fluorine retains electronegativity while reducing molecular weight .

Q. How do conflicting biological activity data arise in SAR studies, and how can they be resolved?

Discrepancies often stem from assay variability (e.g., enzyme source, substrate concentration) or impurities in synthesized compounds. For example, residual POCl₃ in intermediates may artificially suppress AChE activity. Mitigation strategies include:

  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to ≥95% purity.
  • Assay Standardization : Use recombinant human AChE and consistent substrate concentrations .

Q. What computational tools predict the pharmacokinetic profile of 9-Bromo derivatives, and what are their limitations?

  • PASS Online : Predicts biological activity spectra (e.g., AChE inhibition probability >70% for cyclopenta[b]quinolines).
  • Swiss ADME : Estimates logP, bioavailability, and P-glycoprotein substrate likelihood. Limitations include inaccuracies for halogenated scaffolds due to limited training data .

Methodological Recommendations

  • Synthetic Challenges : Use anhydrous POCl₃ and inert atmosphere to avoid hydrolysis during cyclization .
  • Data Validation : Cross-verify NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .

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